1-Boc-3-(1-苯乙基氨基)哌啶-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

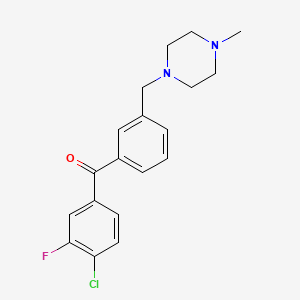

Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate is a compound that falls within the category of piperidine derivatives, which are known for their diverse range of biological activities and applications in medicinal chemistry. Piperidine derivatives are often synthesized for their potential use as pharmacological agents or as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of piperidine derivatives can vary depending on the desired substitution pattern on the piperidine ring. For instance, the synthesis of ethyl 4-piperidinecarboxylate, a related compound, was achieved from isonicotinic acid through esterification and hydrogenation with a high overall yield . Similarly, the synthesis of other complex piperidine derivatives, such as (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, involved the reaction of benzaldehyde, aniline, and ethylacetoacetate in the presence of a proline–Fe(III) complex . These methods highlight the versatility of synthetic approaches in the realm of piperidine chemistry.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using X-ray crystallography. For example, the crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was determined to crystallize in the triclinic space group with a flat boat conformation for the tetrahydropyridine ring . Similarly, the crystal structure of 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione revealed two crystallographically independent molecules with specific dihedral angles between the piperidine ring and the attached moieties . These structural analyses are crucial for understanding the conformational preferences and potential reactivity of the compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are often influenced by their molecular structure. For instance, the presence of a Boc-protecting group on the nitrogen of the piperidine ring can influence the reactivity and selectivity of subsequent transformations, such as C-H arylation . The introduction of substituents on the piperidine nitrogen, such as benzoyl groups, can also significantly enhance the biological activity of these compounds, as seen in the synthesis of potent anti-acetylcholinesterase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are determined by their molecular structure and substituents. These properties include solubility, melting point, boiling point, and stability, which are essential for their practical application in chemical synthesis and drug development. For example, the solubility and crystallization behavior of a compound can be influenced by the presence of intra- and intermolecular hydrogen bonds, as well as C-H...π interactions, which were observed in the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate .

科学研究应用

抗癌剂合成

1-Boc-3-(1-苯乙基氨基)哌啶-4-羧酸乙酯用于合成新的丙酰胺衍生物。这些带有 4-哌啶基-1,3,4-恶二唑的衍生物作为抗癌剂显示出有希望的结果。合成过程包括多个阶段,包括创建 1-[(4-甲苯基)磺酰基]-4-哌啶羧酸乙酯,然后进行进一步的化学反应以生产目标化合物。这些化合物在初步测试中表现出很强的抗癌活性,表明在进一步的体内研究中具有潜在的治疗用途 (Rehman 等,2018)。

生物碱的不对称合成

在另一个应用中,该化合物用于不对称合成生物碱,如 (+)-桃叶珊瑚碱。该方法包括对映纯 4-哌啶酮进行 N-Boc 指导的金属化,然后进行一系列化学转化。该方法展示了一种合成复杂分子的策略,包括在药物研究中很重要的生物碱 (Vu 等,2014)。

抗菌和抗真菌活性

1-Boc-3-(1-苯乙基氨基)哌啶-4-羧酸乙酯也是合成具有抗菌和抗真菌特性的化合物的先驱。例如,该化合物与各种胺的反应产生了在初步筛选中显示出中等到显着的抗菌和抗真菌活性的衍生物 (Khalid 等,2016)。

微波辅助直接酰胺化

该化合物参与微波辅助酰胺化反应。这些过程在有机合成中至关重要,与传统方法相比,提供了一种更高效且更环保的方法。该应用展示了该化合物在推进合成方法中的作用 (Milosevic 等,2015)。

晶体结构分析

该化合物还因其晶体结构而受到研究,特别是在充当泛素 C 末端水解酶-L1 (UCH-L1) 的增强剂的衍生物中。这些分析提供了对这些化合物的分子结构和潜在药用价值的见解 (Mambourg 等,2021)。

安全和危害

属性

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 3-(1-phenylethylamino)piperidine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O4/c1-6-26-19(24)17-12-13-23(20(25)27-21(3,4)5)14-18(17)22-15(2)16-10-8-7-9-11-16/h7-11,15,17-18,22H,6,12-14H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQUVEFMYQSDPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-Boc-3-(1-phenylethylamino)piperidine-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)

![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)

![Ethyl 8-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate](/img/structure/B1343392.png)

![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)